molecular formula C9H19NO2S B11724307 3-((Propylsulfonyl)methyl)piperidine

3-((Propylsulfonyl)methyl)piperidine

Cat. No.: B11724307
M. Wt: 205.32 g/mol
InChI Key: IQOUQFXUADMWFF-UHFFFAOYSA-N
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Description

3-((Propylsulfonyl)methyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a propylsulfonyl group attached to the piperidine ring via a methyl group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Propylsulfonyl)methyl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of piperidine with propylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-component reactions that are efficient and cost-effective. For example, the use of ionic liquids as catalysts in multi-component reactions has been reported to yield high amounts of piperidine derivatives under mild and green conditions .

Chemical Reactions Analysis

Types of Reactions

3-((Propylsulfonyl)methyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((Propylsulfonyl)methyl)piperidine has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its piperidine core, which is a common motif in many pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-((Propylsulfonyl)methyl)piperidine involves its interaction with specific molecular targets. The compound can modulate various signaling pathways, including the NF-κB and PI3K/Akt pathways, which are involved in cell proliferation and survival. The sulfonyl group can also enhance the compound’s ability to interact with biological targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Propylsulfonyl)methyl)piperidine is unique due to the presence of the propylsulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility and reactivity, making it a valuable intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

3-(propylsulfonylmethyl)piperidine

InChI

InChI=1S/C9H19NO2S/c1-2-6-13(11,12)8-9-4-3-5-10-7-9/h9-10H,2-8H2,1H3

InChI Key

IQOUQFXUADMWFF-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)CC1CCCNC1

Origin of Product

United States

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